[7-benzylsulfanyl-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
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Overview
Description
[4-(benzylthio)-9-methyl-2-(4-methylphenyl)-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-6-yl]methanol is a complex organic compound that belongs to the class of pyrano[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a pyrido-pyrano-pyrimidine core, makes it an interesting subject for scientific research.
Preparation Methods
The synthesis of [4-(benzylthio)-9-methyl-2-(4-methylphenyl)-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-6-yl]methanol involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrano[2,3-d]pyrimidine Core: This step typically involves a multicomponent reaction, such as the Knoevenagel-Michael cyclocondensation, using barbituric acid, malononitrile, and arylaldehyde derivatives.
Introduction of the Benzylthio and Methyl Groups: The benzylthio group can be introduced via a nucleophilic substitution reaction, while the methyl group can be added through alkylation reactions.
Final Functionalization:
Chemical Reactions Analysis
[4-(benzylthio)-9-methyl-2-(4-methylphenyl)-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-6-yl]methanol undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, particularly at the methanol group, to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can be used to modify the pyrimidine core or the benzylthio group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like thiols and amines . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cell proliferation.
Biological Research: Its unique structure makes it a valuable tool for studying enzyme interactions and molecular pathways in biological systems.
Industrial Applications:
Mechanism of Action
The mechanism of action of [4-(benzylthio)-9-methyl-2-(4-methylphenyl)-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-6-yl]methanol involves its interaction with specific molecular targets. It is known to inhibit enzymes such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds include other pyrano[2,3-d]pyrimidine derivatives, such as:
- 2-Substituted-3,8-diphenyl-5-aryl-6-methyl-5,8-dihydropyrazolo[4’,3’:5,6]pyrano[2,3-d]pyrimidine .
- 5-Aryl-7-methyl-2-(2-oxo-2H-chromen-3-yl)-4-oxo-4,5-dihydro-3H-chromeno[2,3-d]pyrimidine-6-carboxylic acid ethyl esters .
The uniqueness of [4-(benzylthio)-9-methyl-2-(4-methylphenyl)-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-6-yl]methanol lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
IUPAC Name |
[7-benzylsulfanyl-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O2S/c1-16-8-10-19(11-9-16)24-28-25-22(26(29-24)32-15-18-6-4-3-5-7-18)12-21-20(14-30)13-27-17(2)23(21)31-25/h3-11,13,30H,12,14-15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMAUMXXPBPEBPW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(CC4=C(O3)C(=NC=C4CO)C)C(=N2)SCC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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